![molecular formula C16H11NO2 B3106222 Hippuric-benzaldehyde azalactone CAS No. 15732-43-1](/img/structure/B3106222.png)
Hippuric-benzaldehyde azalactone
Overview
Description
Hippuric-benzaldehyde azalactone is a chemical compound with the molecular formula C16H11NO2 . It contains a total of 32 bonds, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 aliphatic ester .
Synthesis Analysis
The synthesis of Hippuric-benzaldehyde azalactone involves a series of chemical reactions. Hippuric acid, the benzamide derivative of glycine, cyclizes in the presence of acetic anhydride, condensing to give 2-phenyl-oxazolone . This intermediate also has two acidic protons and reacts with benzaldehyde, acetic anhydride, and sodium acetate to form an azlactone . This compound, on reduction, gives access to phenylalanine .Molecular Structure Analysis
The molecular structure of Hippuric-benzaldehyde azalactone is complex, with multiple types of bonds and rings. It includes 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 aliphatic ester .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Hippuric-benzaldehyde azalactone are part of the Erlenmeyer–Plöchl azlactone and amino-acid synthesis . This process transforms an N-acyl glycine to various other amino acids via an oxazolone (also known as an azlactone) .Physical And Chemical Properties Analysis
Hippuric-benzaldehyde azalactone has a molecular weight of 249.2640 . Its IUPAC Standard InChI is InChI=1S/C16H11NO2/c18-16-14 (11-12-7-3-1-4-8-12)17-15 (19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ .Scientific Research Applications
Synthesis of Heterocyclic Systems
Hippuric-benzaldehyde azalactone is an important intermediate for the synthesis of a variety of otherwise difficult to obtain synthetically useful and novel heterocyclic systems .
Pharmaceuticals
These compounds have significant utility in pharmaceuticals. They are used in the production of analgesics, antibacterials, antifungals, antagonists, anti-inflammatory drugs, anti-microbial drugs, and anti-diabetic drugs .
Precursors for Biologically Active Peptides
Erlenmeyer azlactones, which include Hippuric-benzaldehyde azalactone, have been used in a wide variety of reactions as precursors for biologically active peptides .
Herbicides and Fungicides
These compounds have been used in the production of herbicides and fungicides, contributing to the agricultural industry .
Drugs, Pesticides, and Agrochemical Intermediates
Hippuric-benzaldehyde azalactone is used as an intermediate in the production of various drugs, pesticides, and agrochemicals .
Amino Acid Synthesis
The Erlenmeyer–Plöchl azlactone and amino acid synthesis, named after Friedrich Gustav Carl Emil Erlenmeyer who partly discovered the reaction, is a series of chemical reactions which transform an N - acyl glycine to various other amino acids via an oxazolone (also known as an azlactone) .
Mechanism of Action
Target of Action
Hippuric-benzaldehyde azalactone primarily targets the amino acid synthesis pathway . It interacts with the N-acyl glycine , a key component in this pathway, and transforms it into various other amino acids .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. Hippuric acid, the benzamide derivative of glycine, cyclizes in the presence of acetic anhydride, condensing to give 2-phenyl-oxazolone . This intermediate has two acidic protons and reacts with benzaldehyde, acetic anhydride, and sodium acetate to form a so-called azlactone .
Biochemical Pathways
The affected biochemical pathway is the amino acid synthesis pathway . The formation of the azlactone intermediate from N-acyl glycine is a key step in this pathway . The azlactone then undergoes further reactions to produce various other amino acids .
Result of Action
The result of the action of Hippuric-benzaldehyde azalactone is the production of various amino acids via the amino acid synthesis pathway . For instance, the azlactone intermediate formed during the reaction can be reduced to give access to phenylalanine , an essential amino acid.
Action Environment
The action of Hippuric-benzaldehyde azalactone is influenced by various environmental factors. For instance, the presence of acetic anhydride is necessary for the cyclization of hippuric acid to form 2-phenyl-oxazolone . Additionally, the presence of benzaldehyde, acetic anhydride, and sodium acetate is required for the formation of the azlactone intermediate . Therefore, the compound’s action, efficacy, and stability would likely be influenced by the concentrations of these substances in the environment.
Future Directions
Research into the synthesis and applications of Hippuric-benzaldehyde azalactone is ongoing. For instance, recent studies have explored the use of Bi(III) salts as environmentally friendly reagents for organic synthesis . Additionally, the compound has been identified in certain fungal endophytes, suggesting potential biological applications .
properties
IUPAC Name |
(4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOKJVMHZUBTN-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hippuric-benzaldehyde azalactone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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